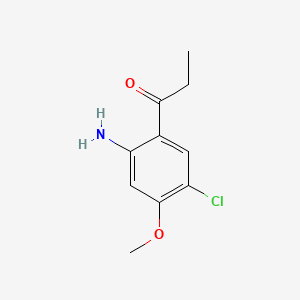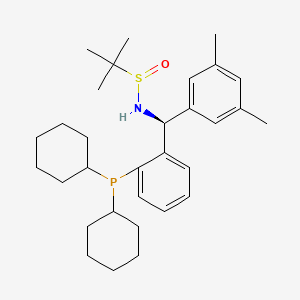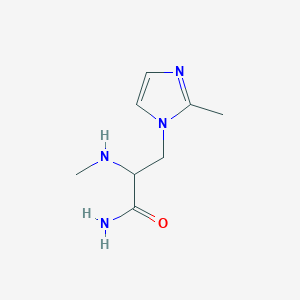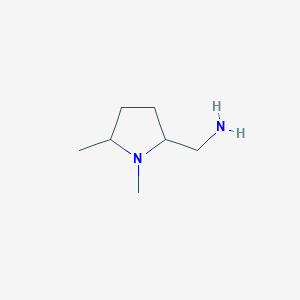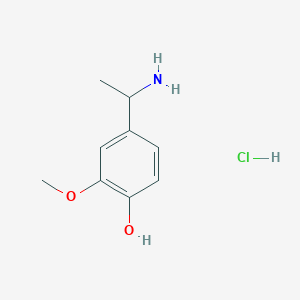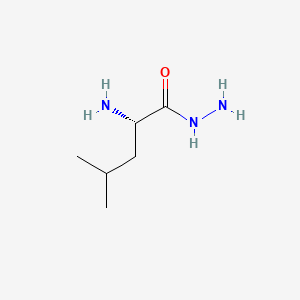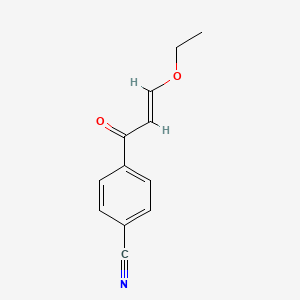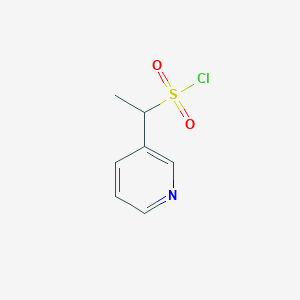
1-(Pyridin-3-yl)ethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a pyridine ring attached to an ethane sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction typically involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a controlled manner. This process can be carried out stepwise or continuously, ensuring the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce the desired sulfonyl chloride .
Industrial Production Methods: The industrial production of 1-(pyridin-3-yl)ethane-1-sulfonyl chloride follows similar principles but is optimized for higher yields and reduced byproduct formation. The reaction is often conducted in solvents like chlorobenzene or trifluoromethylbenzene, and the product is purified through distillation under reduced pressure .
化学反応の分析
Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 1-(pyridin-3-yl)ethane-1-sulfonyl chloride.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
科学的研究の応用
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
作用機序
The mechanism by which 1-(pyridin-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a chloride ion and the formation of the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
- 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring and the ethane sulfonyl chloride group. This specific arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the position of the sulfonyl chloride group relative to the pyridine ring can influence the compound’s reactivity and the types of reactions it undergoes .
特性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
1-pyridin-3-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3 |
InChIキー |
WDPYPQOUCJKOQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)

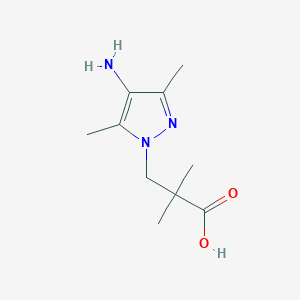
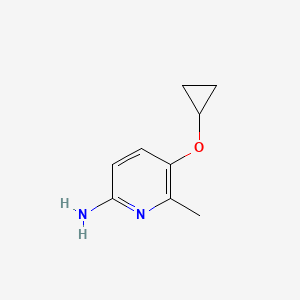
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
